molecular formula C9H10BrClFN B13667665 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13667665
M. Wt: 266.54 g/mol
InChI Key: PQRUNABRJZIGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . This compound is a derivative of tetrahydroquinoline, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 8-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to biological receptors and enzymes. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the fluorine atom.

    8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the bromine atom.

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern.

Uniqueness

The unique combination of bromine and fluorine atoms in 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H

InChI Key

PQRUNABRJZIGPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)F)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.